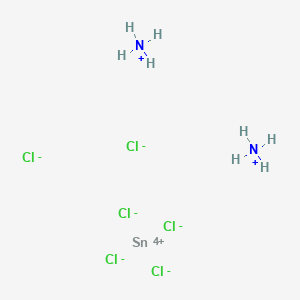

Ammonium hexachlorostannate(IV)

描述

The exact mass of the compound Ammonium tin chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ammonium hexachlorostannate(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium hexachlorostannate(IV) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

diazanium;tin(4+);hexachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Sn/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMAVAHFQCVSSE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Ammonium hexachlorostannate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16960-53-5 | |

| Record name | Ammonium hexachlorostannate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016960535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexachlorostannate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystal structure analysis of ammonium hexachlorostannate(IV) at room temperature

An in-depth understanding of solid-state structural chemistry is paramount across multiple scientific disciplines, from the design of next-generation optoelectronic materials to the rigorous solid-state characterization of Active Pharmaceutical Ingredients (APIs). Ammonium hexachlorostannate(IV), chemically denoted as (NH₄)₂SnCl₆, serves as an exemplary model compound. Known mineralogically as panichiite[1] and historically as "pink salt," this compound is a classic zero-dimensional (0D) vacancy-ordered perovskite[2].

This technical guide provides a comprehensive analysis of the crystal structure of (NH₄)₂SnCl₆ at room temperature, detailing the mechanistic causality behind its structural stability, the self-validating protocols required for its crystallographic characterization, and its broader implications in materials science and pharmaceutical solid-state modeling.

Crystallographic Architecture at Room Temperature

At room temperature (298 K), (NH₄)₂SnCl₆ crystallizes in the highly symmetric cubic space group Fm3ˉm (No. 225) [3]. The structure is classified as an antifluorite-type or a 0D vacancy-ordered double perovskite (A₂BX₆), where the 3D inorganic network is completely disconnected, resulting in isolated octahedral clusters[4].

Atomic Arrangement and Coordination

The structural lattice is defined by two primary building blocks:

-

[SnCl₆]²⁻ Octahedra: The Sn⁴⁺ ion is located at the highly symmetric origin (Wyckoff position 4a), coordinated by six equivalent Cl⁻ ions (Wyckoff position 24e)[1]. This forms a perfect, undistorted octahedron with Oh point group symmetry.

-

NH₄⁺ Cations: The nitrogen atoms occupy the 8c positions, residing in the cavities created by the packing of the [SnCl₆]²⁻ octahedra[1]. Each N³⁻ is tetrahedrally bonded to four H⁺ atoms.

The causality behind the stability of this 0D structure lies in the spatial isolation of the [SnCl₆]²⁻ polyhedra. Because the octahedra do not share corners, edges, or faces, the structural integrity is entirely mediated by an extensive network of weak N–H···Cl hydrogen bonds and electrostatic interactions[5].

Quantitative Structural Data

The following tables summarize the crystallographic parameters and interatomic distances validated by single-crystal X-ray diffraction (SC-XRD) at room temperature.

Table 1: Crystallographic Parameters of (NH₄)₂SnCl₆ at 298 K

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Fm3ˉm (No. 225) |

| Lattice Constant ( a ) | 10.064(1) Å |

| Cell Volume ( V ) | 1019.4(2) ų |

| Formula Units per Cell ( Z ) | 4 |

| Calculated Density ( ρ ) | 2.423 g/cm³ |

| Refractive Index ( n ) | 1.68(1) |

Data synthesized from authoritative crystallographic refinements of synthetic and natural (panichiite) samples[1].

Table 2: Selected Bond Lengths and Intermolecular Distances

| Interaction Type | Distance (Å) | Structural Significance |

| Sn–Cl | 2.429(1) | Defines the rigid, undistorted Oh geometry of the anion[1]. |

| N–H | ~0.99 - 1.03 | Covalent bonding within the tetrahedral ammonium cation[3]. |

| Cl···N | 3.559(1) | Indicates the primary electrostatic cage confining the cation[1]. |

| H···Cl | 2.83(4) | Weak hydrogen bonding that orders the NH₄⁺ position at RT[1]. |

Mechanistic Insights: The Role of Hydrogen Bonding

In drug development and crystal engineering, understanding polymorphism and salt formation requires a deep analysis of non-covalent interactions. In (NH₄)₂SnCl₆, the NH₄⁺ cation is surrounded by twelve Cl⁻ neighbors (three from each of the four adjacent [SnCl₆]²⁻ octahedra)[1].

Causality of Rotational Dynamics: At room temperature, the thermal energy ( kT ) is sufficient to induce rapid reorientational dynamics of the NH₄⁺ ions, yet the weak H···Cl hydrogen bonds (2.83 Å) are strong enough to maintain a time-averaged ordered position within the crystal lattice[1]. If the temperature is lowered significantly, the rotational modes freeze, which can trigger subtle phase transitions—a phenomenon critical to study when predicting the thermodynamic stability of pharmaceutical salts or battery materials during thermal cycling[5].

Caption: Crystallographic hierarchy and intermolecular interactions defining the (NH₄)₂SnCl₆ lattice.

Experimental Protocols: Synthesis and SC-XRD Validation

To ensure scientific integrity, the synthesis and characterization of (NH₄)₂SnCl₆ must operate as a self-validating system. The following protocols detail the generation of diffraction-quality single crystals and the subsequent X-ray analysis.

Synthesis of Single Crystals

The synthesis relies on a controlled precipitation method[6]. The causality behind using slow evaporation rather than rapid crash-cooling is to minimize the nucleation rate, thereby preventing kinetic trapping of defects and yielding highly ordered single crystals.

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 1.0 mmol of anhydrous tin(IV) chloride (SnCl₄) in 5.0 mL of 2M aqueous hydrochloric acid (HCl). Rationale: The highly acidic environment suppresses the premature hydrolysis of Sn⁴⁺ into insoluble SnO₂.

-

Cation Addition: In a separate vial, dissolve 2.5 mmol (a slight stoichiometric excess) of ammonium chloride (NH₄Cl) in 5.0 mL of deionized water.

-

Integration: Slowly add the NH₄Cl solution to the SnCl₄ solution under continuous magnetic stirring at room temperature.

-

Controlled Crystallization: Filter the resultant clear solution through a 0.22 µm PTFE syringe filter into a clean crystallization dish. Cover the dish with perforated parafilm to allow for slow solvent evaporation at 25 °C.

-

Harvesting: After 3–5 days, harvest the resultant colorless, minute octahedral crystals. Wash with cold ethanol to remove excess HCl and unreacted precursors, then dry under vacuum.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

-

Crystal Selection: Under a polarized light microscope, select a pristine octahedral crystal (approx. 0.15 × 0.15 × 0.15 mm). Rationale: Polarized light ensures the crystal is a single domain (extinguishes uniformly) rather than a twinned aggregate.

-

Mounting: Coat the crystal in perfluoropolyether oil and mount it on a glass fiber or MiTeGen loop. The oil protects the crystal from atmospheric moisture and acts as a rigid support.

-

Data Collection: Transfer the mount to a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Maintain the sample at 298 K.

-

Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Rationale: Tin and Chlorine have high mass attenuation coefficients; failing to correct for absorption will artificially skew the atomic displacement parameters (thermal ellipsoids).

-

Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). A final R1 value of ≤0.030 validates the structural model[1].

Caption: Workflow for the synthesis and single-crystal X-ray diffraction analysis of (NH₄)₂SnCl₆.

Cross-Disciplinary Applications

While (NH₄)₂SnCl₆ is fundamentally an inorganic coordination compound, its structural characteristics have profound implications across diverse scientific verticals.

Pharmaceutical Solid-State Modeling

In drug development, the structural resolution of APIs is often hindered by the "phase problem" in X-ray crystallography. Heavy-atom derivatization is a standard technique used to solve macromolecular structures via anomalous dispersion. Hexachlorometallates, including stannates and platinates, are frequently employed as co-crystallizing agents or counterions to introduce heavy atoms (like Sn) into the crystal lattice, facilitating structure solution. Furthermore, the rigorous hydrogen-bonding analysis required for (NH₄)₂SnCl₆ serves as a benchmark for evaluating the stability of API salt forms under varying thermal conditions.

Advanced Optoelectronics and Energy Storage

Recently, (NH₄)₂SnCl₆ has garnered massive attention as a lead-free, zero-dimensional perovskite alternative[2].

-

Photoluminescence: When doped with metal ions like Sb³⁺, Bi³⁺, or Te⁴⁺, the isolated[SnCl₆]²⁻ octahedra act as highly efficient luminescent centers, preventing energy migration and quenching, thereby yielding tunable photoluminescence for LEDs[2][4][7].

-

Energy Storage: The robust, vacancy-ordered lattice allows (NH₄)₂SnCl₆ to be utilized as a stable cathode material in Lithium-ion batteries, demonstrating high ionic conductivity and structural stability during discharge/charge cycles[6].

-

Solar Cells: Ammonium hexachlorostannate crystals are used for interfacial modification in perovskite solar cells to passivate defects and accelerate interfacial electron transfer[8].

References

- Materials Project. "Materials Data on (NH4)2SnCl6 by Materials Project.

- Demartin, F., Gramaccioli, C. M., & Campostrini, I. "Panichiite, Natural Ammonium Hexachlorostannate(IV), (NH4)2SnCl6, from La Fossa Crater, Vulcano, Aeolian Islands, Italy." The Canadian Mineralogist, GeoScienceWorld, 2009.

- Romero-Contreras, A., et al.

- Zhang, J., et al. "Accelerated Interfacial Electron Transfer in Perovskite Solar Cell by Ammonium Hexachlorostannate Modification and fs-TAS Investigation." Acta Physico-Chimica Sinica, 2024.

- Universidade Federal do Ceará. "Structural and optical properties of the lead-free zero-dimensional hybrid perovskites (NH4)2SnCl6 and [(CH3)2NH2]4InCl7." UFC Repositorio, 2023.

- Lin, H., et al. "Excitation-Wavelength-Dependent Emission Behavior in (NH4)2SnCl6 via Sb3+ Dopant.

- Li, Z., et al. "Modulating Nonluminous 0D (NH4)2SnCl6 Perovskites by Metal Ion Doping.

- MDPI. "Electron-Phonon Interaction in Te-Doped (NH4)2SnCl6: Dual-Parameter Optical Thermometry (100–400 K)." Chemistry, MDPI, 2025.

Sources

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.ufc.br [repositorio.ufc.br]

- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 7. mdpi.com [mdpi.com]

- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]

Thermal Decomposition Pathway of Ammonium Hexachlorostannate(IV): A Comprehensive Mechanistic Guide

Executive Summary & Scientific Context

Ammonium hexachlorostannate(IV), (NH4)2SnCl6 , is a critical precursor in the synthesis of high-purity tin(IV) oxide ( SnO2 ) nanoparticles, lead-free perovskite solar cells, and free-radical recombination catalysts. Understanding its thermal decomposition pathway is essential for controlling the morphology, purity, and electronic properties of the final materials. This technical guide provides an in-depth mechanistic analysis of the thermal degradation of (NH4)2SnCl6 , detailing the physicochemical transformations, evolved gas profiles, and rigorous analytical protocols required to study this system.

Crystal Lattice Stability and Pre-Decomposition Thermodynamics

Before thermal breakdown occurs, the stability of (NH4)2SnCl6 is dictated by its crystal lattice. The structure consists of Sn4+ centers octahedrally coordinated by six chloride ions, forming [SnCl6]2− anions, interspersed with NH4+ cations.

Causality of Stability: The primary stabilizing force preventing premature volatilization is the extensive three-dimensional network of hydrogen bonds. According to structural studies on 1, the primary hydrogen bonding motif is the N-H… Cl interaction[1]. These non-covalent electrostatic interactions anchor the ammonium cations to the hexachlorostannate anions, maintaining structural integrity up to approximately 220 °C.

Figure 1: Hydrogen bonding network stabilizing the crystal lattice.

The Thermal Decomposition Pathway

The thermal decomposition of (NH4)2SnCl6 is a multi-stage process highly dependent on the atmospheric conditions (oxidative vs. inert). In an oxidative environment (air), the pathway proceeds through endothermic deammoniation followed by exothermic oxidation.

-

Stage I: Thermal Stability (Ambient to 220 °C) The material exhibits no mass loss. The thermal energy absorbed is utilized solely for lattice expansion and increasing the vibrational amplitude of the N−H…Cl bonds. Research confirms that 0D (NH4)2SnCl6 perovskites 2 before initiating breakdown[2].

-

Stage II: Primary Decomposition & Dehydrohalogenation (220 °C – 350 °C) At ~220 °C, the thermal energy overcomes the hydrogen bonding network and the coordinate covalent bonds of the complex. The compound undergoes an endothermic decomposition, releasing ammonia ( NH3 ) and hydrogen chloride ( HCl ) gases. Reaction: (NH4)2SnCl6(s)ΔSnCl4(s/l)+2NH3(g)+2HCl(g)

-

Stage III: Oxidation and Crystallization (350 °C – 600 °C) In the presence of oxygen, the highly reactive tin(IV) chloride intermediates do not simply volatilize;3[3]. They undergo a rapid, exothermic oxidation to form stable tin(IV) oxide. By 600 °C to 700 °C, the residue is fully converted to the 4[4]. Reaction: SnCl4+O2(g)ΔSnO2(s)+2Cl2(g)

Figure 2: Thermal decomposition pathway of (NH4)2SnCl6 in air.

Quantitative Data Presentation

The following table summarizes the theoretical and observable parameters during the thermogravimetric analysis of (NH4)2SnCl6 in an air atmosphere.

| Decomposition Stage | Temperature Range (°C) | Chemical Process | Theoretical Mass Loss (%) | Evolved Species (EGA-MS) | Solid Residue |

| Stage I (Stability) | 25 – 220 | Lattice expansion, no bond breaking | 0.0% | None | (NH4)2SnCl6 |

| Stage II (Deammoniation) | 220 – 350 | Endothermic release of NH3 and HCl | ~29.1% | NH3 (m/z 17), HCl (m/z 36) | SnCl4 (transient) |

| Stage III (Oxidation) | 350 – 600 | Exothermic oxidation of tin intermediates | ~29.9% | Cl2 (m/z 70), H2O (m/z 18) | SnO2 (Cassiterite) |

| Final State | > 600 | Complete crystallization | ~59.0% (Total) | None | SnO2 (41.0% remaining) |

Experimental Protocol: TG/DTA-EGA Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol is designed for analyzing the thermal decomposition of (NH4)2SnCl6 .

Step 1: Sample Preparation and Crucible Selection

-

Action: Weigh exactly 15.0 mg of high-purity (NH4)2SnCl6 into an Alumina ( Al2O3 ) crucible.

-

Causality: Alumina is strictly required over platinum. Platinum crucibles can catalytically oxidize the evolved NH3 into NOx species or react with Cl2 gas at high temperatures to form volatile PtCl4 , which permanently damages the crucible and skews the mass loss data.

Step 2: Atmosphere Control

-

Action: Purge the furnace with Synthetic Air ( 80%N2,20%O2 ) at a constant flow rate of 50 mL/min.

-

Causality: A dynamic oxidative atmosphere is necessary to drive the conversion of SnCl4 to SnO2 . Stagnant air allows localized buildup of HCl , which can suppress the forward reaction equilibrium.

Step 3: Temperature Programming

-

Action: Heat the sample from 25 °C to 800 °C at a strictly controlled rate of 10 °C/min.

-

Causality: A 10 °C/min rate is the optimal thermodynamic compromise. Faster rates (e.g., 20 °C/min) induce a thermal lag between the furnace thermocouple and the sample core, causing Stages II and III to artificially overlap. Slower rates risk the premature sublimation of SnCl4 before oxygen can react with it, lowering the final SnO2 yield.

Step 4: Evolved Gas Analysis (EGA-MS)

-

Action: Couple the exhaust to a Mass Spectrometer via a heated transfer line (maintained at 200 °C). Monitor m/z 17 ( NH3 ), 36 ( HCl ), and 70 ( Cl2 ).

-

Causality: The heated transfer line prevents the condensation of HCl and water vapor, ensuring real-time kinetic correlation between the thermogravimetric mass loss and the specific gas evolution.

Step 5: Residue Validation (Self-Validating Step)

-

Action: Cool the furnace, extract the remaining white powder, and subject it to Powder X-Ray Diffraction (PXRD).

-

Causality: The protocol validates itself if the final mass is exactly ~41.0% of the starting weight and the PXRD pattern perfectly matches the tetragonal cassiterite phase of SnO2 (JCPDS card no. 41-1445).

References

- Title: Ammonium hexachlorostannate(IV)

- Title: Modulating Nonluminous 0D (NH4)

- Title: Thermoanalytical study of precursors for tin sulfide thin films deposited by chemical spray pyrolysis Source: ResearchGate URL

- Title: 3.

Sources

Vibrational Spectra and Raman Shifts of (NH4)2SnCl6: A Comprehensive Technical Guide

Executive Summary

Ammonium hexachlorostannate, (NH4)2SnCl6 , is a zero-dimensional (0D) hybrid organic-inorganic perovskite-like material that has garnered significant attention in solid-state chemistry and materials science[1]. Unlike many isomorphous hexahalometallates that undergo complex structural phase transitions upon cooling, (NH4)2SnCl6 remains structurally invariant down to cryogenic temperatures[2]. This unique crystallographic stability makes it an impeccable model system for investigating the fundamental vibrational dynamics of the [SnCl6]2− octahedra and the quantum mechanical rotational tunneling of the ammonium ( NH4+ ) ion[1].

This technical guide provides an in-depth analysis of the vibrational spectra and Raman shifts of (NH4)2SnCl6 , detailing the causality behind spectroscopic methodologies, group theory assignments, and the mechanistic insights derived from its spectral signature.

Crystallographic Framework and Symmetry

To accurately interpret the vibrational spectra of any crystalline solid, one must first establish its structural symmetry. (NH4)2SnCl6 crystallizes in a face-centered cubic lattice at room temperature, belonging to the Fm3ˉm ( Oh5 ) space group[1].

The unit cell is characterized by isolated [SnCl6]2− octahedra centered on the corners and faces of the cube, separated by interstitial NH4+ cations[1]. Because the octahedra do not share any vertices, edges, or faces, the material is classified as a 0D perovskite[1]. This isolation means that the internal vibrational modes of the [SnCl6]2− complex are highly preserved and exhibit minimal dispersion across the Brillouin zone, allowing for sharp, distinct Raman scattering peaks[3].

Caption: Structural hierarchy and vibrational property mapping of (NH4)2SnCl6.

Group Theory and Vibrational Mode Assignment

Based on the Bilbao Crystallographic Server and factor group analysis for the Oh point group symmetry of the isolated [SnCl6]2− octahedron, the irreducible representations for the internal vibrational modes dictate strict selection rules[1].

The Raman-active modes for the perfect octahedron are strictly limited to the symmetric stretching, asymmetric stretching, and in-plane bending vibrations. Specifically, the symmetry decomposes as follows:

-

A1g (Raman Active): Symmetric Sn-Cl stretching.

-

Eg (Raman Active): Asymmetric Sn-Cl stretching.

-

F2g (Raman Active): Sn-Cl-Sn in-plane bending.

-

F1u (Infrared Active): Asymmetric stretching and bending modes.

Because the unit cell symmetry preserves the local octahedral symmetry, these modes remain distinctly observable in the Raman spectrum without splitting[1][3].

Quantitative Spectral Data

The following table summarizes the experimentally observed Raman shifts and corresponding vibrational assignments for (NH4)2SnCl6 at room temperature[3].

| Symmetry Mode | Wavenumber (cm⁻¹) | Vibrational Assignment | Spectroscopic Activity |

| A1g | ~319 | Symmetric Sn-Cl stretching ( ν1 ) | Raman |

| Eg | ~239 | Asymmetric Sn-Cl stretching ( ν2 ) | Raman |

| F2g | ~174 | Sn-Cl-Sn in-plane bending ( ν5 ) | Raman |

| Internal NH4+ | ~1400 - 1450 | N-H bending ( ν4 ) | Raman / IR |

| Internal NH4+ | ~3100 - 3250 | N-H stretching ( ν1,ν3 ) | Raman / IR |

| Lattice Modes | < 100 | External translations/librations | Raman / IR |

Self-Validating Experimental Methodology

To capture high-fidelity vibrational spectra—especially when probing temperature-dependent rotational dynamics—the experimental protocol must be designed as a self-validating system. The following methodology ensures that the acquired Raman shifts are artifacts-free and structurally representative.

Protocol: Temperature-Dependent Raman Spectroscopy of (NH4)2SnCl6

Step 1: Material Synthesis & Orthogonal Validation

-

Action: Synthesize (NH4)2SnCl6 single crystals using the slow evaporation technique from an aqueous solution of SnCl4 and NH4Cl [1].

-

Validation: Prior to spectroscopic analysis, perform Powder X-Ray Diffraction (PXRD). Causality: This confirms the phase purity and the Fm3ˉm space group, ensuring no polymorphic impurities skew the vibrational data[1].

Step 2: Instrument Calibration

-

Action: Calibrate the Raman spectrometer using a pure Silicon reference wafer.

-

Validation: Adjust the grating until the first-order optical phonon band of Silicon is centered exactly at 520.7 cm−1 . Causality: This guarantees absolute wavenumber accuracy, which is critical when tracking minute peak shifts induced by temperature changes.

Step 3: Sample Mounting and Cryogenic Cooling

-

Action: Mount the crystal inside a closed-cycle helium cryostat equipped with optical windows. Evacuate the chamber to high vacuum ( <10−5 mbar).

-

Validation: Cool the sample incrementally from 300 K down to 10 K . Causality: (NH4)2SnCl6 does not undergo a phase transition down to 20 K [1]. Cooling freezes out the classical thermal hopping of the NH4+ ions, allowing the observation of quantum tunneling states without the interference of structural lattice distortions[1].

Step 4: Laser Excitation and Acquisition

-

Action: Excite the sample using a 633 nm or 785 nm diode laser. Strictly limit the incident laser power to <40 mW [4][5].

-

Validation: Monitor the A1g peak position over consecutive scans. Causality: High laser power induces localized thermal heating, which causes peak broadening, artificial red-shifting of the Raman bands, and potential degradation of the hybrid perovskite structure[5]. Stable peak positions confirm non-destructive probing.

Caption: Self-validating experimental workflow for low-temperature Raman spectroscopy.

Mechanistic Insights: The Absence of Phase Transitions and Quantum Tunneling

The most profound scientific value of the (NH4)2SnCl6 Raman spectrum lies not just in the peaks that appear, but in how those peaks behave as a function of temperature.

In many isomorphous compounds, such as (NH4)2PbCl6 or (NH4)2TeCl6 , cooling induces a structural phase transition driven by the cooperative rotation of the [MCl6]2− octahedra[2][6]. This phase transition breaks the cubic symmetry, causing the highly degenerate Raman modes (like the F2g bending mode) to split into multiple distinct peaks[2]. Furthermore, isotopic substitution (e.g., replacing Hydrogen with Deuterium to form (ND4)2SnCl6 ) often triggers phase transitions in related compounds due to the isotope effect[2][6].

However, (NH4)2SnCl6 is remarkably unique. It exhibits an absence of anharmonic contributions to its vibrational properties and undergoes no phase transition in either its natural or deuterated form, maintaining its Fm3ˉm symmetry down to at least 10 K [1][2][6].

Because the inorganic [SnCl6]2− framework remains perfectly rigid and symmetric, researchers can use the Raman line widths of the external lattice modes and the internal NH4+ modes to study rotational dynamics[1]. At room temperature, the ammonium ion behaves as a classical rotor, undergoing random thermal reorientations. As the temperature drops below 50 K , thermal energy is insufficient to overcome the rotational energy barrier. Instead of freezing completely, the protons of the NH4+ ion begin to move via quantum mechanical tunneling through the potential barrier[1]. This transition from a classical regime to a quantum rotor is directly observable as specific line-narrowing and tunneling resonance features in high-resolution Raman scattering and inelastic neutron scattering data[1].

References

- Structural and optical properties of the lead-free zero-dimensional hybrid perovskites (NH4)2SnCl6 and[(CH3)2NH2]4InCl7 - Universidade Federal do Ceará.

- Deuteration-induced phase transition in ammonium hexachloroplumbate - AIP Publishing.

- Crystal Structure, Vibrational and Electrical Properties of the Bis (phenylammonium) Hexachlorotin(IV): (C6H5NH3)2*SnCl6 - International Journal of Science and Research (IJSR).

- Potassium tin chloride (K2SnCl6) as a lead-free perovskite: anti-solvent synthesis, structural characterization, and charge transport properties - RSC Publishing.

Sources

- 1. repositorio.ufc.br [repositorio.ufc.br]

- 2. pubs.aip.org [pubs.aip.org]

- 3. repositorio.ufc.br [repositorio.ufc.br]

- 4. ijsr.net [ijsr.net]

- 5. Potassium tin chloride (K 2 SnCl 6 ) as a lead-free perovskite: anti-solvent synthesis, structural characterization, and charge transport properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00090D [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

Phase transitions and heat capacity of ammonium hexachlorostannate(IV) crystals

An In-Depth Technical Guide to the Phase Transitions and Thermodynamic Dynamics of Ammonium Hexachlorostannate(IV)

As drug development and advanced materials research increasingly rely on the precise thermodynamic profiling of crystalline solids, understanding the rotational dynamics and phase stability of complex ionic lattices becomes paramount. Ammonium hexachlorostannate(IV), (NH4)2SnCl6 , serves as a premier model system for investigating hindered molecular rotation, quantum tunneling, and isotope-induced phase transitions.

This whitepaper provides a comprehensive mechanistic analysis of the heat capacity and phase transition behaviors of (NH4)2SnCl6 and its deuterated analogue, (ND4)2SnCl6 . By dissecting the causality behind these thermodynamic phenomena, we establish a framework for utilizing adiabatic calorimetry in the rigorous characterization of crystalline stability.

Mechanistic Background: The Isotope Effect in Antifluorite Lattices

Ammonium hexachlorostannate(IV) crystallizes in a highly symmetric face-centered cubic system (space group Fm3ˉm )[1]. The lattice is composed of octahedral [SnCl6]2− anions and tetrahedral NH4+ cations. The stability of this three-dimensional lattice is primarily governed by electrostatic interactions and N-H⋅⋅⋅Cl hydrogen bonding, with a characteristic Sn-Cl bond length of approximately 2.421 Å[1].

A defining feature of the (NH4)2MX6 family (where M = Pd, Pt, Pb, Te, Se, Sn) is the rotational freedom of the ammonium ion. The NH4+ ion resides in a multi-minimum rotational potential well. The precise measurement of heat capacity ( Cp ) at low temperatures reveals how these ions behave within the lattice.

Historically, (NH4)2SnCl6 has been extensively studied because it represents a unique anomaly within its family: the protonated (natural) form does not undergo a structural phase transition down to temperatures as low as 4.2 K[2]. However, upon isotopic substitution with deuterium, the resulting (ND4)2SnCl6 crystal exhibits a distinct λ -shaped thermodynamic anomaly[3][4].

The Causality of the Deuteration-Induced Transition

Why does substituting hydrogen with deuterium fundamentally alter the crystal's phase behavior? The answer lies in quantum mechanics. Hydrogen has a low mass, resulting in a high zero-point vibrational energy and a large quantum tunneling matrix element. The NH4+ ions rapidly tunnel between equivalent orientational states, remaining effectively delocalized (orientationally disordered) even at absolute zero. This rapid tunneling suppresses any cooperative ordering that would normally trigger a phase transition.

Deuterium, being twice as massive, significantly lowers the zero-point energy and exponentially decreases the tunneling probability. Consequently, the ND4+ ions become localized in specific potential wells at low temperatures. As the crystal is heated, thermal energy overcomes the rotational barrier, triggering a cooperative order-disorder transition that manifests as a sharp peak in the heat capacity curve.

Mechanistic divergence in phase transition behavior due to isotopic substitution.

Quantitative Thermodynamic Data

The thermodynamic functions of these crystals are derived by integrating the heat capacity data obtained via adiabatic calorimetry. The table below summarizes the critical parameters differentiating the protonated and deuterated forms.

| Property | (NH4)2SnCl6 (Protonated) | (ND4)2SnCl6 (Deuterated) |

| Crystal System (RT) | Cubic ( Fm3ˉm ) | Cubic ( Fm3ˉm ) |

| Phase Transition | None observed down to 4.2 K[2] | λ -anomaly at ≈244 K[4] |

| Max Heat Capacity ( Cp,m ) | Continuous curve | ≈53⋅R (at anomaly peak)[4] |

| Transition Entropy ( ΔSm∘ ) | N/A | 0.48⋅R [4] |

| Sn-Cl Bond Length | ∼2.421 Å[1] | ∼2.421 Å |

(Note: R represents the ideal gas constant, 8.31451J⋅K−1⋅mol−1 )

Experimental Methodologies & Self-Validating Protocols

To achieve the precision required to detect subtle order-disorder transitions, the synthesis and calorimetric profiling must be executed flawlessly. Below are the step-by-step methodologies.

Protocol A: Synthesis and Isotopic Exchange

To ensure the thermodynamic data is free from impurity-driven artifacts, high-purity crystals must be synthesized and rigorously deuterated.

-

Precursor Dissolution: Dissolve stoichiometric amounts of tin(IV) chloride ( SnCl4 ) and ammonium chloride ( NH4Cl ) in concentrated hydrochloric acid ( HCl )[1]. The highly acidic environment is critical to suppress the hydrolysis of the [SnCl6]2− complex.

-

Precipitation: Heat the mixture to approximately 50∘C and allow it to cool slowly. The low solubility of the complex in acidic media drives the precipitation of colorless, cubic (NH4)2SnCl6 crystals.

-

Filtration: Isolate the crystals via vacuum filtration and wash with cold ethanol to remove unreacted precursors.

-

Deuteration (Isotopic Exchange): To synthesize (ND4)2SnCl6 , dissolve the protonated crystals in heavy water ( D2O ). Evaporate the solvent under vacuum. Repeat this recrystallization process a minimum of three times to ensure >99% isotopic purity.

-

Vacuum Drying: Dry the final product in a vacuum desiccator over phosphorus pentoxide ( P2O5 ) to eliminate occluded moisture, which would otherwise cause spurious thermal anomalies near 273 K during calorimetry.

Protocol B: Adiabatic Calorimetry Workflow

Adiabatic calorimetry is a self-validating system. By strictly isolating the sample from its environment, any temperature change ( ΔT ) is guaranteed to be the direct result of the known electrical energy input ( ΔQ ), allowing for the absolute determination of heat capacity ( Cp=ΔQ/ΔT ).

-

Sample Loading: Load a precisely weighed mass of the crystal into a gold-plated copper calorimeter vessel. Seal the vessel under a partial pressure of helium gas. Causality: Helium acts as an internal thermal exchange gas, ensuring rapid and uniform temperature equilibration across the solid sample.

-

Thermal Isolation: Suspend the vessel inside a series of actively controlled adiabatic shields within a high-vacuum cryostat ( <10−6 Torr). This eliminates heat transfer via gas conduction and radiation.

-

Cooling and Equilibration: Cool the system to the base temperature (e.g., 5.9 K) using liquid helium[4]. Wait for the temperature drift to stabilize to near zero. A stable baseline validates the adiabatic conditions.

-

Energy Pulsing: Apply a precisely measured pulse of electrical energy to the calorimeter's internal heater.

-

Data Acquisition: Monitor the temperature rise using a calibrated rhodium-iron or platinum resistance thermometer. Once thermal equilibrium is re-established, record the final temperature.

-

High-Resolution Mapping: In the vicinity of the expected transition (240 K – 250 K for the deuterated form), reduce the temperature step size to ΔT≈1 K. This high-resolution mapping is required to accurately capture the profile of the λ -peak and integrate the transition entropy ( ΔS )[4].

Workflow for the synthesis and calorimetric profiling of ammonium hexachlorostannate(IV).

Conclusion

The thermodynamic profiling of ammonium hexachlorostannate(IV) beautifully illustrates the profound impact of quantum mechanics on macroscopic material properties. While the protonated lattice relies on the rapid quantum tunneling of hydrogen to maintain orientational disorder and avoid phase transitions, the substitution with deuterium localizes the ions, culminating in a measurable λ -shaped order-disorder transition at 244 K. For researchers and application scientists, mastering these nuanced structure-property relationships—and the rigorous calorimetric protocols required to measure them—is essential for the predictive modeling of crystalline stability in advanced chemical development.

References

- Benchchem. (n.d.).

- Callanan, J. E., Weir, R. D., & Westrum, E. F. (1990). Thermodynamic properties of ammonium halogen stannates I. Heat capacity and thermodynamic functions of deuterated ammonium hexachlorostannate (ND4)2SnCl6 from 5.9 to 347 K. The Journal of Chemical Thermodynamics.

- Kume, Y., Muraoka, H., Yamamuro, O., & Matsuo, T. (1998).

Sources

Thermodynamic properties of ammonium hexachlorostannate(IV) in aqueous solutions

An In-Depth Technical Guide to the Thermodynamic Properties of Ammonium Hexachlorostannate(IV) in Aqueous Solutions

Abstract

Ammonium hexachlorostannate(IV), (NH₄)₂SnCl₆, is a significant inorganic compound, serving as a key precursor in the synthesis of tin-based functional materials and as a model compound in coordination chemistry. Despite its utility, a comprehensive, publicly available dataset on its thermodynamic properties in aqueous solutions is notably absent. This technical guide moves beyond a simple recitation of known values. Instead, it provides a complete methodological framework for the full thermodynamic characterization of (NH₄)₂SnCl₆(aq). We present the theoretical underpinnings, detailed experimental protocols, and data analysis workflows required to determine fundamental parameters such as the Gibbs free energy, enthalpy, and entropy of dissolution, as well as concentration-dependent properties like heat capacity and activity coefficients. This document is intended for researchers in materials science, inorganic chemistry, and process development, offering a robust roadmap for generating the critical data needed to optimize synthesis, control crystallization, and model the behavior of this compound in aqueous environments.

Introduction and Theoretical Framework

A thorough understanding of the thermodynamic properties of a solute in solution is paramount for controlling its behavior. For ammonium hexachlorostannate(IV), these properties dictate its solubility, the energy released or absorbed upon dissolution, and its chemical potential, all of which are critical factors in applications ranging from the synthesis of tin(IV) oxide nanoparticles to its historical use as a dye mordant.[1] This section establishes the fundamental thermodynamic principles that govern the behavior of (NH₄)₂SnCl₆ in water.

Physicochemical Properties

Ammonium hexachlorostannate(IV) is a white crystalline solid with the molecular formula (NH₄)₂SnCl₆ and a molar mass of 367.49 g·mol⁻¹[2]. The crystal lattice is comprised of ammonium cations (NH₄⁺) and octahedral hexachlorostannate(IV) anions ([SnCl₆]²⁻), held together primarily by ionic bonds[1].

The Dissolution Process & Gibbs Free Energy

The dissolution of (NH₄)₂SnCl₆ in water is an equilibrium process:

(NH₄)₂SnCl₆(s) ⇌ 2NH₄⁺(aq) + [SnCl₆]²⁻(aq)

The spontaneity of this process is described by the Gibbs free energy of dissolution (ΔG_sol). A negative ΔG_sol indicates a spontaneous dissolution process. It is related to the thermodynamic equilibrium constant (K_eq) of the dissolution reaction by the fundamental equation:

ΔG_sol = -RT ln(K_eq)

where R is the ideal gas constant and T is the absolute temperature in Kelvin. The equilibrium constant, in turn, is defined by the activities (a) of the dissolved ions at saturation.

Enthalpy and Entropy of Dissolution

The Gibbs free energy is composed of enthalpic and entropic contributions, which describe the heat changes and changes in disorder associated with dissolution, respectively:

ΔG_sol = ΔH_sol - TΔS_sol

-

Enthalpy of Dissolution (ΔH_sol): This term represents the heat absorbed (endothermic, ΔH_sol > 0) or released (exothermic, ΔH_sol < 0) when the solute dissolves. It is the net result of the energy required to break the crystal lattice of the solid and the energy released upon hydration of the constituent ions (2 NH₄⁺ and [SnCl₆]²⁻).

-

Entropy of Dissolution (ΔS_sol): This term reflects the change in randomness or disorder. Typically, the dissolution of a highly ordered crystal into mobile, hydrated ions in solution leads to a significant increase in entropy (ΔS_sol > 0), which often drives the dissolution process even if it is endothermic[3].

Heat Capacity and Solute-Solvent Interactions

The heat capacity of a solution provides deep insights into the nature of solute-solvent interactions. The apparent molar heat capacity (Φ_Cp) is a key parameter calculated from the specific heat capacity of the solution (c_p), the pure solvent (c_p,₀), and the solution molality (m):

Φ_Cp = [c_p(1 + m·M₂) - c_p,₀] / m

where M₂ is the molar mass of the solute. By measuring Φ_Cp at various concentrations and extrapolating to infinite dilution, the partial molar heat capacity at infinite dilution (C_p,₂°) can be determined. This value reflects the heat capacity of the solute when it is influenced only by its interactions with the solvent, providing a sensitive probe of ion hydration.

Non-Ideality and Activity Coefficients

In all but the most dilute solutions, electrostatic interactions between ions cause the solution to deviate from ideal behavior. The concept of activity (a) is introduced to replace concentration, where activity is related to molality (m) by the activity coefficient (γ) : a = γm. For an electrolyte like (NH₄)₂SnCl₆, a mean ionic activity coefficient (γ_±) is used. The Debye-Hückel theory provides a theoretical framework for predicting these coefficients at low concentrations based on the ionic strength (I) of the solution[4].

Experimental Design for Thermodynamic Characterization

The following sections outline a comprehensive, self-validating experimental plan to determine the key thermodynamic properties of aqueous (NH₄)₂SnCl₆. The workflow is designed such that results from one technique can be used to validate another, ensuring high confidence in the final data.

Overall Experimental Workflow

The proposed research plan integrates three core experimental techniques. Temperature-dependent solubility measurements provide the Gibbs free energy and, via the van't Hoff analysis, yield the enthalpy and entropy of dissolution. Isothermal titration calorimetry offers a direct and highly accurate measurement of the enthalpy, serving as a powerful validation of the van't Hoff results. Finally, differential scanning calorimetry allows for the determination of solution heat capacities, which describes the temperature dependence of the enthalpy.

Protocol 1: Determination of Solubility and Gibbs Free Energy

Causality: Measuring solubility as a function of temperature is the most effective method to determine the full suite of dissolution thermodynamic parameters (ΔG_sol, ΔH_sol, ΔS_sol). The temperature dependence of the equilibrium constant (related to solubility) is governed by the enthalpy of the reaction, as described by the van't Hoff equation[5].

Methodology:

-

Preparation: Add an excess of solid (NH₄)₂SnCl₆ to a series of jacketed glass vessels containing high-purity deionized water. Ensure enough solid is present to maintain saturation throughout the experiment.

-

Equilibration: Stir the suspensions vigorously at a series of controlled temperatures (e.g., 283.15 K, 298.15 K, 308.15 K, 318.15 K) using a circulating water bath. Allow the systems to equilibrate for at least 24-48 hours. The attainment of equilibrium should be confirmed by sampling at successive time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.

-

Sampling: Stop stirring and allow the solid to settle. Withdraw a sample of the supernatant using a syringe fitted with a high-quality filter (e.g., 0.22 µm PVDF) to prevent aspiration of solid particles. The syringe and filter should be pre-heated to the experimental temperature to prevent premature crystallization.

-

Quantification: Accurately dilute the filtered sample gravimetrically with a weak acidic solution (e.g., 2% HCl) to ensure stability. Analyze the concentration of tin using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) against a set of certified calibration standards.

-

Calculation: Convert the measured mass concentration of tin into the molar solubility of (NH₄)₂SnCl₆.

Data Analysis (van't Hoff Method):

The Gibbs free energy of dissolution at each temperature is calculated from the molar solubility (S): **ΔG_sol = -RT ln(K_sp) ≈ -RT ln[ (2S)³·(S) ] = -RT ln(4S³) ** (Note: This approximation assumes an ideal solution where activity coefficients are unity. For a more rigorous treatment, activity coefficients would need to be estimated.)

The van't Hoff equation relates solubility to enthalpy and entropy[6]: ln(S) = - (ΔH_sol / R) · (1/T) + (ΔS_sol / R)

A plot of ln(S) versus 1/T (the "van't Hoff plot") will yield a straight line if ΔH_sol is constant over the temperature range[5].

-

The slope of the line is equal to -ΔH_sol/R.

-

The y-intercept is equal to ΔS_sol/R.

Protocol 2: Direct Measurement of Enthalpy by Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat evolved or absorbed during a process in real-time, providing a direct measurement of the enthalpy of dissolution (ΔH_sol) without the assumptions inherent in the van't Hoff analysis. This provides a robust validation of the data obtained from Protocol 1.

Methodology:

-

Instrument Setup: An Isothermal Titration Calorimeter consists of a reference cell and a sample cell in an adiabatic jacket. Fill the reference cell with deionized water. Fill the sample cell (e.g., 1.4 mL) with deionized water.

-

Sample Preparation: Prepare a concentrated stock solution of (NH₄)₂SnCl₆ in deionized water (e.g., 100 mM). Load this solution into the injection syringe (e.g., 250 µL). Degas all solutions to prevent bubble formation.

-

Titration Experiment: Set the cell temperature to 298.15 K and allow the system to equilibrate. Perform a series of small injections (e.g., 25 injections of 10 µL each) of the (NH₄)₂SnCl₆ solution into the water-filled sample cell. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.

-

Control Experiment (Heats of Dilution): To isolate the heat of dissolution from the heat of dilution of the stock solution, perform an identical titration where the (NH₄)₂SnCl₆ solution is injected into a cell already containing a dilute solution of the salt. The heat from this experiment is subtracted from the primary experiment.

-

Data Integration: The raw data (power vs. time) is integrated for each peak to yield the total heat (Q) for each injection.

Data Analysis:

The initial injections into pure water represent the enthalpy of dissolution into a nearly pure solvent. The total heat measured (Q) is divided by the number of moles of salt injected (n) to determine the enthalpy:

ΔH_sol = Q / n

This directly measured value should be in close agreement with the ΔH_sol derived from the slope of the van't Hoff plot in Protocol 1.

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hnbgu.ac.in [hnbgu.ac.in]

- 4. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

Ammonium Hexachlorostannate(IV): A Comprehensive Guide to Synthesis, Physicochemical Profiling, and Laboratory Safety

Introduction and Chemical Significance

Ammonium hexachlorostannate(IV) is a quintessential coordination complex of tin(IV). Historically referred to as "pink salt" due to trace impurities present when it was widely used as a mordant in the textile dyeing industry, the pure compound actually presents as colorless or white cubic crystals [1]. As a Senior Application Scientist, I frequently utilize this compound not just for its historical applications, but as a highly stable, water-soluble precursor for advanced Sn(IV) materials and thin-film depositions.

Handling this complex—and more importantly, synthesizing it from its raw precursors—requires bridging the gap between its benign-looking crystalline state and the aggressive reactivity of its starting materials. This guide deconstructs the physicochemical properties, mechanistic toxicology, and self-validating experimental protocols required to safely manipulate Ammonium hexachlorostannate(IV) in a modern laboratory setting.

Physicochemical Profiling & MSDS Data

To design a safe and effective experimental workflow, we must first establish the baseline properties and hazard profile of the target compound. The data below synthesizes information from authoritative chemical databases [1], [6].

Table 1: Physicochemical Properties

| Property | Value | Causality / Relevance in the Laboratory |

| Chemical Formula | (NH4)2SnCl6 | Represents a hexacoordinate, octahedral Sn(IV) complex. |

| Molar Mass | 367.5 g/mol | Critical for precise stoichiometric calculations during synthesis. |

| Appearance | White powder / cubic crystals | Deviations (e.g., yellowing) indicate contamination or incomplete oxidation. |

| Density | 2.4 g/cm³ | High density ensures the precipitate settles rapidly during crystallization. |

| Solubility | Highly soluble in water | Dictates that aqueous washing must be strictly avoided during isolation. |

Table 2: GHS Hazards and Mitigation Strategies

| Hazard Class (GHS) | Code | Mechanistic Cause & Mitigation Strategy |

| Skin Irritation | H315 | Cause: Hydrolysis yields acidic species. Mitigation: Nitrile gloves (≥5 mil). |

| Eye Irritation | H319 | Cause: Corrosive dust. Mitigation: Splash-proof chemical goggles. |

| Respiratory Irritation | H335 | Cause: Release of HCl gas upon degradation. Mitigation: Fume hood operation. |

| ACGIH TLV | 2 mg/m³ (as Sn) | Mitigation: Continuous environmental monitoring for airborne tin particulates [2]. |

Mechanistic Toxicology and Safety Protocols

Why is (NH4)2SnCl6 classified as a severe irritant? The causality lies in the Lewis acidity of the Sn(IV) center. While the hexachlorostannate anion [SnCl6]2− is relatively stable in neutral aqueous solutions, exposure to strong acids or high heat can drive the equilibrium toward the release of hydrogen chloride (HCl) gas[1].

Furthermore, the synthesis relies on Tin(IV) chloride ( SnCl4 ), a highly volatile liquid that fumes violently upon contact with atmospheric moisture. The rapid hydrolysis of SnCl4 generates dense, corrosive clouds of HCl and tin oxides [4].

Self-Validating Safety Protocol: Do not simply assume your safety equipment is functioning; validate it.

-

Fume Hood Efficacy: Before opening the SnCl4 reagent bottle, hold a pH test strip moistened with distilled water near the sash of the fume hood. An immediate drop in pH indicates insufficient face velocity to capture ambient HCl fumes, meaning the hood is unsafe for use.

-

Glove Integrity: SnCl4 will rapidly degrade thin latex. You must use nitrile gloves of at least 5 mil thickness. If a drop of precursor contacts the glove, the localized exothermic degradation will be immediately palpable—remove and replace the gloves instantly.

Experimental Methodology: Synthesis of (NH4)2SnCl6

The synthesis of (NH4)2SnCl6 is a classic demonstration of coordination chemistry, driving the reaction of a neutral Lewis acid ( SnCl4 ) with a chloride donor ( NH4Cl ) to form a stable octahedral complex[4].

Causality of Experimental Design

We perform this reaction in an ice bath. The complexation of SnCl4 with chloride ions is highly exothermic. If the exotherm is not thermally controlled, the localized heat will vaporize the unreacted SnCl4 (boiling point 114 °C), drastically reducing the yield and creating a severe inhalation hazard [3]. Furthermore, because the final product is highly soluble in water, washing the filtered crystals with water will result in total product loss.

Step-by-Step Protocol

-

Preparation of Ligand Source: In a clean, dry 10 mL beaker, add 5 mL of a saturated aqueous solution of ammonium chloride ( NH4Cl ).

-

Thermal Control: Place the beaker in an ice-water bath and allow it to equilibrate to ~0–4 °C.

-

Addition of Precursor: Operating strictly within a calibrated fume hood, slowly and cautiously add 1.8 mL of anhydrous SnCl4 to the cold NH4Cl solution while stirring continuously with a glass rod [3].

-

Crystallization: Continue stirring until the mixture stops fuming. Keep the mixture in the ice bath until a generous crop of white cubic crystals of (NH4)2SnCl6 deposits.

-

Isolation: Isolate the crystals using vacuum filtration (Büchner funnel). Do not wash the crystals with water. If washing is absolutely necessary to remove impurities, use a minimal volume of ice-cold ethanol.

-

Drying: Allow the product to air dry or place it in a vacuum desiccator. Record the yield [4].

Workflow for the synthesis of Ammonium hexachlorostannate(IV) with integrated safety controls.

Analytical Validation of the Oxidation State

A robust, self-validating experimental system must include a method to confirm the product's identity and oxidation state. The inert pair effect dictates that for heavier main group elements like Lead (Pb), the +2 oxidation state is more stable. However, for Tin (Sn), both +2 and +4 are accessible, but Sn(IV) is highly stable[3]. We can validate the +4 state of our synthesized (NH4)2SnCl6 through a simple redox test.

Step-by-Step Validation

-

Sample Prep: Dissolve a small portion (~0.1 g) of the synthesized (NH4)2SnCl6 in 2 mL of distilled water.

-

Oxidation Assay: Add 2–3 drops of dilute sulfuric acid (2 M H2SO4 ) followed by 2 drops of potassium permanganate ( KMnO4 ) solution[3].

-

Observation: The persistent purple color of MnO4− indicates no reaction. Because Tin is already in its maximum +4 oxidation state, it cannot be further oxidized, thus failing to reduce the purple Mn(VII) to colorless Mn(II).

-

Control Validation: Repeating this test with SnCl2 (Tin(II) chloride) will result in rapid decolorization of the KMnO4 , proving the assay's validity and confirming your product is indeed Sn(IV).

Qualitative redox validation workflow confirming the +4 oxidation state of Tin.

References

- National Institutes of Health. "Ammonium hexachlorostannate | Cl6H8N2Sn | CID 167595 - PubChem". PubChem.

- Haz-Map. "Ammonium hexachlorostannate - Hazardous Agents".

- Chegg. "Synthesis of ammonium hexachlorostannate (IV) Balanced reaction". Chegg Study.

- PBWorks.

- PrepChem.

- Echemi. "Stannate(2-), hexachloro-, ammonium (1:2), (OC-6-11)". Echemi.

An In-depth Technical Guide: Lattice Dynamics and NMR Relaxation in Ammonium Hexachlorostannate(IV)

This guide provides a comprehensive exploration of the intricate relationship between lattice dynamics and nuclear magnetic resonance (NMR) relaxation phenomena in the inorganic compound ammonium hexachlorostannate(IV), (NH₄)₂SnCl₆. This material serves as a model system for understanding how molecular motions within a crystalline lattice influence nuclear spin relaxation, offering valuable insights for researchers in solid-state chemistry, materials science, and drug development.

Foundational Concepts: A Symbiotic Relationship

The physical properties of crystalline solids are fundamentally governed by the collective vibrations of their constituent atoms, a phenomenon described by lattice dynamics . These quantized vibrational modes, known as phonons , encompass a spectrum of motions from acoustic waves that propagate through the crystal to localized optical modes involving the relative motion of atoms within the unit cell.[1][2]

Concurrently, Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful lens to probe the local atomic environment and dynamics within a material.[3] A key aspect of NMR is the process of spin-lattice relaxation , characterized by the time constant T₁, which describes how nuclear spins return to thermal equilibrium with their surroundings (the "lattice").[4] This relaxation is driven by fluctuating local magnetic fields arising from molecular motions that occur on a timescale comparable to the NMR frequency.[5]

In (NH₄)₂SnCl₆, the reorientational motions of the ammonium (NH₄⁺) cations and the vibrational modes of the hexachlorostannate (SnCl₆²⁻) anions create a dynamic environment that profoundly influences the NMR relaxation of the constituent nuclei, particularly the protons (¹H) of the ammonium group.

The Crystal Structure and Its Dynamic Landscape

Ammonium hexachlorostannate(IV) crystallizes in a face-centered cubic (antifluorite) structure at room temperature, with the space group Fm3m.[6] In this arrangement, the SnCl₆²⁻ octahedra form a stable framework, while the tetrahedral NH₄⁺ ions occupy the interstitial sites. The interaction between the ammonium cations and the surrounding chloride ions is primarily through weak N-H···Cl hydrogen bonds.[7]

The overall lattice dynamics of (NH₄)₂SnCl₆ can be conceptualized as a combination of:

-

External Modes: Translational and librational (hindered rotational) motions of both the NH₄⁺ and SnCl₆²⁻ ions.

-

Internal Modes: Vibrational modes within the NH₄⁺ and SnCl₆²⁻ ions themselves.[8]

Crucially, the relatively low barrier to rotation for the ammonium ions allows for significant reorientational motion, even at low temperatures.[9] This motion is a primary driver of the fluctuating local magnetic fields that govern proton NMR relaxation.

Probing Dynamics with Variable-Temperature NMR

Variable-temperature solid-state NMR is an indispensable tool for elucidating the complex molecular dynamics in materials like (NH₄)₂SnCl₆.[10][11][12] By measuring NMR parameters, such as the spin-lattice relaxation time (T₁), as a function of temperature, one can extract quantitative information about the motional processes, including their characteristic frequencies and activation energies.[13]

Spin-Lattice Relaxation (T₁) Mechanisms

The dominant mechanism for proton (¹H) spin-lattice relaxation in (NH₄)₂SnCl₆ is the modulation of the dipole-dipole interactions between protons within the same ammonium ion and between protons on adjacent ions.[14] This modulation is caused by the reorientational motion of the NH₄⁺ cations.

The relationship between the relaxation rate (1/T₁) and the correlation time (τc) for this motion is described by the Bloembergen-Purcell-Pound (BPP) theory.[5] According to this model, the relaxation rate is most efficient (T₁ is at a minimum) when the correlation time of the motion is on the order of the inverse of the NMR Larmor frequency (ω₀).

Experimental Protocol: Variable-Temperature ¹H T₁ Measurement

A robust protocol for investigating the dynamics in (NH₄)₂SnCl₆ involves the following steps:

-

Sample Preparation: A polycrystalline sample of (NH₄)₂SnCl₆ is finely ground and packed into a solid-state NMR rotor.

-

Spectrometer Setup: The experiment is performed on a solid-state NMR spectrometer equipped with a variable-temperature probe.

-

T₁ Measurement Pulse Sequence: The inversion-recovery pulse sequence (180° - τ - 90°) is employed to measure T₁.[3]

-

Temperature Control: The sample temperature is precisely controlled using a heated/cooled gas flow. Measurements are taken at regular intervals across a wide temperature range (e.g., 100 K to 400 K).

-

Data Analysis: For each temperature, the intensity of the ¹H NMR signal is measured as a function of the delay time τ. The data is then fit to an exponential recovery function to extract the T₁ value.

Interpreting the Dynamics of (NH₄)₂SnCl₆

Variable-temperature ¹H T₁ measurements on (NH₄)₂SnCl₆ typically reveal a T₁ minimum, which is characteristic of a thermally activated motional process.[14] By analyzing the temperature dependence of T₁, the activation energy (Eₐ) for the reorientation of the NH₄⁺ ions can be determined using the Arrhenius relationship for the correlation time:

τc = τ₀ * exp(Eₐ / k_B * T)

where τ₀ is the pre-exponential factor, k_B is the Boltzmann constant, and T is the temperature.

Phase Transitions

Ammonium hexachlorostannate(IV) and related compounds can exhibit structural phase transitions at specific temperatures.[7][15] These transitions often involve a change in the symmetry of the crystal lattice and can significantly alter the motional dynamics of the constituent ions. Such phase transitions can be detected by discontinuities or changes in the slope of the T₁ versus temperature curve.[16] For instance, a transition to a lower symmetry phase may increase the barrier to NH₄⁺ reorientation, leading to a shift in the T₁ minimum to a higher temperature.

Advanced Considerations: Beyond Simple Reorientation

While the reorientation of the NH₄⁺ ion is the dominant relaxation mechanism, other factors can contribute to the observed NMR relaxation behavior:

-

Quadrupolar Relaxation: For nuclei with a spin quantum number I > 1/2, such as ¹⁴N and the chlorine isotopes (³⁵Cl and ³⁷Cl), interaction of the nuclear electric quadrupole moment with electric field gradients in the crystal can provide a potent relaxation pathway.[17] This can indirectly affect the proton relaxation through scalar coupling.

-

Spin-Rotation Interaction: At higher temperatures, interactions between the nuclear spin and the magnetic field generated by the rotational motion of the molecule can become a significant relaxation mechanism.[5]

Summary of Key Parameters

The following table summarizes typical parameters that can be extracted from a detailed study of lattice dynamics and NMR relaxation in (NH₄)₂SnCl₆.

| Parameter | Description | Typical Value/Range | Method of Determination |

| T₁ minimum | The minimum value of the spin-lattice relaxation time, corresponding to the most efficient relaxation. | Varies with Larmor frequency | Variable-Temperature ¹H T₁ NMR |

| Activation Energy (Eₐ) | The energy barrier for the reorientational motion of the NH₄⁺ ions. | 5-15 kJ/mol | Analysis of T₁ vs. Temperature data |

| Correlation Time (τc) | The characteristic time scale of the NH₄⁺ reorientational motion. | Temperature-dependent | Calculated from T₁ data |

| Phase Transition Temp. | Temperature at which a structural change occurs in the crystal lattice. | Varies with specific compound | Discontinuity in T₁ vs. T plot, DSC, X-ray Diffraction |

Conclusion and Future Directions

The study of lattice dynamics and NMR relaxation in ammonium hexachlorostannate(IV) provides a powerful illustration of how macroscopic properties are rooted in microscopic molecular motions. The insights gained from such studies are crucial for understanding a wide range of phenomena in solid-state materials, including ionic conductivity, phase transitions, and the stability of crystalline structures. For drug development professionals, understanding the dynamics within crystalline active pharmaceutical ingredients (APIs) and excipients is critical for predicting stability, dissolution rates, and bioavailability.

Future research in this area could involve the use of more advanced NMR techniques, such as two-dimensional exchange spectroscopy (2D-EXSY), to probe the specific pathways of molecular motion in greater detail. Additionally, computational methods like molecular dynamics (MD) simulations can provide a theoretical framework to complement experimental NMR data, offering a more complete picture of the dynamic processes at play.[5]

References

-

American Elements. (n.d.). Ammonium Hexachlorostannate. Retrieved from [Link]

-

Ciapała, E., et al. (2016). Phase Transitions in Layered Diguanidinium Hexachlorostannate(IV). Crystal Growth & Design, 16(4), 2296-2304. [Link]

-

Kowalewski, J., & Mäler, L. (2019). Proton NMR Relaxation from Molecular Dynamics: Intramolecular and Intermolecular Contributions in Water and Acetonitrile. The Journal of Physical Chemistry B, 123(47), 10109-10118. [Link]

-

Ikeda, R., Kume, Y., Nakamura, D., & Kiriyama, H. (1976). Motion of methylammonium ions in methylammonium hexachloroplatinate(IV) and hexachlorostannate(IV) as studied by proton magnetic resonance. Journal of Magnetic Resonance, 24(1), 9-20. [Link]

-

Chowdhury, N. D., & Sanyal, S. P. (1994). Phonons and periodons in IV-VI semiconductor superlattices. Pramana, 43(4), 285-293. [Link]

-

Rivera, J. P. (2018). Phonon-enhanced nonlinearities in hexagonal boron nitride. Nature Communications, 9(1), 1-8. [Link]

-

Pelzl, J., & Dimitropoulos, C. (1989). NQR-NMR and Raman Study of a Structural Phase Transition in (NH4)2PbCl6. Zeitschrift für Naturforschung A, 44(2), 109-116. [Link]

-

Bloembergen, N., Purcell, E. M., & Pound, R. V. (1948). Relaxation Effects in Nuclear Magnetic Resonance Absorption. Physical Review, 73(7), 679-712. [Link]

-

Mallikarjunaiah, K. J., Ramesh, K. P., & Damle, R. (1970). H-1 and F-19 NMR relaxation time studies in (NH4)(2)ZrF6 superionic conductor. Pramana, 55(5-6), 847-853. [Link]

-

Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

-

Stebbins, J. F., & Farnan, I. (2018). NMR at High Temperature. Royal Society of Chemistry. [Link]

-

Krousov, M., et al. (2021). Crystalline Phase Transitions and Reactivity of Ammonium Nitrate in Systems Containing Selected Carbonate Salts. Materials, 14(20), 6098. [Link]

-

Wu, G. (2012). Variable-temperature 17O NMR studies allow quantitative evaluation of molecular dynamics in organic solids. Journal of the American Chemical Society, 134(38), 15881-15891. [Link]

-

ResearchGate. (n.d.). Variable-temperature solid-state NMR spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonium hexachlorostannate. Retrieved from [Link]

-

Kroupa, J., et al. (1992). Phase transitions in monoalkyl ammonium hexachlorostannates. Ferroelectrics, 125(1), 109-114. [Link]

-

Chen, J., et al. (2021). Observations on hygroscopic growth and phase transitions of mixed 1, 2, 6-hexanetriol/(NH4)2SO4 particles. Atmospheric Chemistry and Physics, 21(12), 9657-9673. [Link]

-

Press, W., & Hüller, A. (1973). Analysis of orientationally disordered structures. I. Method. Acta Crystallographica Section A, 29(3), 252-256. [Link]

-

Prager, M., & Heidemann, A. (1997). Rotational tunneling and librations of molecular groups in the solid state. Chemical Reviews, 97(7), 2933-2966. [Link]

- Levitt, M. H. (2008). Spin Dynamics: Basics of Nuclear Magnetic Resonance. John Wiley & Sons.

- Slichter, C. P. (1990). Principles of Magnetic Resonance. Springer-Verlag.

- Abragam, A. (1961). The Principles of Nuclear Magnetism. Oxford University Press.

-

Palevsky, H. (1962). Lattice Dynamics of the Ammonium Halides. Journal of the Physical Society of Japan, 17(Suppl. B-II), 367-371. [Link]

-

Romero-Contreras, A., et al. (2021). IR spectra of (NH4)2SnCl6. Bands corresponding to the vibrational modes of ammonium ion are identified. ResearchGate. [Link]

-

Punkkinen, M. (1977). Spin-lattice relaxation in ammonium compounds with a complex molecular dynamics. Journal of Magnetic Resonance, 28(3), 411-421. [Link]

-

Prager, M., et al. (1987). The isotope effect and phase transitions in ammonium hexachloropalladate studied by neutron tunnelling spectroscopy. Journal of Physics C: Solid State Physics, 20(22), 3835. [Link]

-

Kuta, J., et al. (2005). Deuteron NMR spectra and relaxation in fully and partly deuterated (NH4)2ZnCl4. IAEA-CN-115. [Link]

-

Sutton, M., & Armstrong, R. L. (1982). A deuteron magnetic resonance study of the structural phase transitions in (ND4)2SnCl6. Journal of Magnetic Resonance, 47(1), 68-76. [Link]

- Wasylishen, R. E. (1991). Solid-state NMR studies of molecular motion in organic and inorganic systems. Annual Reports on NMR Spectroscopy, 23, 221-291.

- Duer, M. J. (Ed.). (2004).

-

Wikipedia. (n.d.). Spin–lattice relaxation. Retrieved from [Link]

-

Babu, B. S., et al. (2007). Molecular Dynamics in Tetramethyl Ammonium Hexabromo Selenate [N(CH3)4]2SeBr6. A Proton NMR Study. Zeitschrift für Naturforschung A, 62(7-8), 401-406. [Link]

- Kojić-Prodić, B., & Ramek, M. (2005). Hydrogen bonding in ammonium salts. Acta Crystallographica Section B, 61(4), 435-446.

- Harris, R. K., & Wasylishen, R. E. (Eds.). (2009). Encyclopedia of magnetic resonance. John Wiley & Sons.

- Charnock, J. M., et al. (1990). An EXAFS study of the structure of the hexachlorostannate(IV) ion in aqueous solution. Journal of Molecular Structure, 226, 135-141.

- Bonhomme, C., et al. (2012). An overview of solid state NMR studies of bioceramics. Progress in Nuclear Magnetic Resonance Spectroscopy, 67, 1-31.

-

Chemistry LibreTexts. (2022). Nuclear Quadrupoles and Quadrupole-induced Relaxation. Retrieved from [Link]

Sources

- 1. [2503.03381] Lattice dynamics of hexagonal ZnMgS [arxiv.org]

- 2. Phonon-enhanced nonlinearities in hexagonal boron nitride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Relaxation Measurements on Complex Samples Based on Real-Time Pure Shift Techniques | MDPI [mdpi.com]

- 4. Spin–lattice relaxation - Wikipedia [en.wikipedia.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. jps.or.jp [jps.or.jp]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]

- 13. Variable-temperature 17O NMR studies allow quantitative evaluation of molecular dynamics in organic solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

Using ammonium hexachlorostannate(IV) as a precursor for SnO2 nanoparticles

Application Note: Synthesis of Highly Crystalline SnO₂ Nanoparticles via Ammonium Hexachlorostannate(IV) Precursors

Target Audience: Materials Scientists, Analytical Chemists, and Pharmaceutical Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Tin(IV) oxide (SnO₂) is a versatile n-type wide-bandgap semiconductor critical to the development of electrochemical biosensors, photocatalytic systems for pharmaceutical effluent degradation, and solid-state gas monitors used in drug manufacturing facilities. While traditional sol-gel methods using direct hydrolysis of tin chlorides often suffer from rapid, uncontrolled nucleation leading to agglomeration, the use of ammonium hexachlorostannate(IV) — (NH4)2SnCl6 , historically known as Pink's salt — as an intermediate precursor offers a highly controlled thermodynamic pathway[1]. This application note details the mechanistic rationale, validated protocols, and material characterizations for synthesizing monodisperse, highly crystalline SnO₂ nanoparticles using (NH4)2SnCl6 .

Mechanistic Rationale: The (NH4)2SnCl6 Advantage

In standard aqueous syntheses, SnCl4 hydrolyzes violently, yielding amorphous, highly agglomerated SnO2⋅xH2O networks. By intentionally driving the system toward the formation of the (NH4)2SnCl6 complex, researchers can establish a "chemical buffer" that regulates the release of Sn4+ ions.

-

Purification via Intermediate Precipitation: (NH4)2SnCl6 forms a stable, cubic perovskite-like crystal structure[2]. Precipitating this intermediate effectively filters out trace metal impurities present in the raw starting materials, ensuring the high purity required for sensitive biomedical and electronic applications.

-

Morphological Control: The transformation of (NH4)2SnCl6 into SnO₂ can be achieved either through direct thermal decomposition or controlled alkaline hydrolysis[3]. The release of NH3 and HCl gases during thermal decomposition acts as an in-situ porogen, preventing particle agglomeration and yielding a mesoporous nanostructure with a massive surface-to-volume ratio[4].

-

Bandgap Engineering: The presence of residual (NH4)2SnCl6 or controlled doping during the synthesis can predictably narrow the bandgap of the resulting SnO₂ from its theoretical 3.6 eV down to ~2.64 eV, enhancing its optical and photocatalytic properties[2].

Reaction Pathway Visualization

Reaction pathways for SnO₂ nanoparticle synthesis via (NH₄)₂SnCl₆ intermediate.

Validated Experimental Protocols

The following protocols are designed to be self-validating; visual and physical phase changes serve as quality control checkpoints.

Protocol A: Controlled Chemical Precipitation (Sol-Gel Route)

This method is ideal for producing ultra-small (5–12 nm) SnO₂ nanoparticles suitable for drug-delivery tracking and biosensor functionalization[5].

-

Precursor Solvation: Dissolve 3.51 g of SnCl4⋅5H2O in 20 mL of absolute ethanol under continuous magnetic stirring (600 rpm) at room temperature[6].

-

Causality: Ethanol is chosen over water to suppress rapid, uncontrolled hydrolysis, allowing for a homogeneous molecular dispersion.

-

-

Intermediate Complexation: Slowly add 1.0 M NH4Cl solution dropwise. A white, crystalline precipitate of (NH4)2SnCl6 will begin to form.

-

Alkaline Hydrolysis: Introduce concentrated aqueous ammonia ( NH4OH , 25 wt.%) dropwise until the solution reaches a stable pH of 8.0–9.0[4].

-

Causality: The basic environment forces the conversion of the hexachlorostannate complex into a hydrated tin oxide gel ( SnO2⋅xH2O ). Stopping strictly at pH 9 prevents the dissolution of the precipitate into stannate ions ( SnO32− ).

-

-

Purification: Centrifuge the resulting colloidal suspension at 8,000 rpm for 10 minutes. Wash the pellet alternately with deionized water and ethanol three times.

-

Causality: This removes unreacted NH4+ and Cl− ions. Residual chlorides can act as electron traps, severely degrading the electrochemical performance of the final nanoparticles.

-

-

Drying and Calcination: Dry the purified gel in a vacuum oven at 60 °C for 24 hours[1]. Transfer the dried powder to a muffle furnace and calcine at 500 °C for 2 hours in an ambient atmosphere.

-

Causality: Calcination drives off structural water and induces a phase transition from amorphous gel to the thermodynamically stable tetragonal rutile SnO₂ phase.

-

Protocol B: Direct Thermal Decomposition

This route is preferred when synthesizing highly porous SnO₂ for catalytic degradation of active pharmaceutical ingredients (APIs) in wastewater.

-

Isolation of (NH4)2SnCl6 : Follow Steps 1 and 2 from Protocol A. Filter and dry the pure (NH4)2SnCl6 crystals at 80 °C.

-

Thermal Treatment: Place the crystals in an alumina crucible and heat in a tube furnace at a ramp rate of 5 °C/min up to 450 °C. Hold for 3 hours.

-